2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclopropyl group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound has a similar amino-oxoethyl group but differs in its overall structure and reactivity.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: This compound shares the amino-oxoethyl group but has a different backbone, leading to distinct properties and applications.
Uniqueness
2-(2-Amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring, a cyclopropyl group, and an amino-oxoethyl side chain.
Eigenschaften
Molekularformel |
C10H11N3O3 |
---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-(2-amino-2-oxoethyl)-4-cyclopropylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c11-7(14)3-8-12-4-6(10(15)16)9(13-8)5-1-2-5/h4-5H,1-3H2,(H2,11,14)(H,15,16) |
InChI-Schlüssel |
ZKBGFIPEKNHHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.